molecular formula C21H38O8 B3029806 2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 791849-22-4

2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B3029806
CAS No.: 791849-22-4
M. Wt: 418.5 g/mol
InChI Key: DQRUOTCFENUXKV-UHFFFAOYSA-N
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Description

The compound 2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a highly substituted glycoside featuring a central oxane (sugar) core linked to a polycyclic terpenoid moiety. Its structure includes:

  • A 6-(hydroxymethyl)oxane-3,4,5-triol unit, characteristic of sugar derivatives like glucose or xylose .
  • A 5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-octahydronaphthalenyl group, suggesting similarities to diterpenoids or steroidal frameworks.

Properties

IUPAC Name

2-[(5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRUOTCFENUXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol (commonly referred to as Ophiopogonoside A) is a bioactive glycoside derived from various plant species. This article explores its biological activities and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Ophiopogonoside A has a molecular formula of C₂₄H₃₄O₄ and a molecular weight of approximately 386.25 daltons. The compound features a complex structure that includes multiple hydroxyl groups and a naphthalene-derived moiety which may contribute to its biological activity.

Antioxidant Activity

Research indicates that Ophiopogonoside A exhibits significant antioxidant properties. In various assays such as DPPH and ABTS radical scavenging tests, the compound demonstrated the ability to neutralize free radicals effectively. For instance:

Test TypeIC50 Value (µg/mL)
DPPH28.08
ABTS2402.95

These results suggest that Ophiopogonoside A could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Ophiopogonoside A has shown promising antimicrobial effects against several pathogens. In vitro studies have demonstrated its efficacy in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies indicate that Ophiopogonoside A can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of Ophiopogonoside A. In models of oxidative stress-induced neuronal damage, the compound was found to enhance cell viability and reduce markers of apoptosis. This suggests a potential role in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antioxidant Efficacy in C. elegans : A study involving the nematode Caenorhabditis elegans demonstrated that Ophiopogonoside A significantly increased lifespan and enhanced stress resistance under oxidative conditions. The compound upregulated genes associated with antioxidant defense mechanisms .
  • Inhibition of Acetylcholinesterase : Another study evaluated the inhibitory effect of Ophiopogonoside A on acetylcholinesterase activity. Results showed that it could potentially be used in managing Alzheimer’s disease by enhancing acetylcholine levels in the brain .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The compound contains seven hydroxyl groups, enabling typical alcohol-based reactions:

Reaction Type Conditions Products
Esterification Acetic anhydride, pyridineAcetylated derivatives at primary/secondary OH groups
Oxidation Jones reagent (CrO₃/H₂SO₄)Ketone formation at tertiary OH sites; carboxylic acids at primary OH
Etherification Alkyl halides, NaHMethyl/ethyl ethers selectively at less hindered hydroxyls
  • Key Insight : Steric hindrance from the octahydronaphthalene backbone limits reactivity at the 4a- and 8-positions, favoring modifications at the hydroxymethyl oxane moiety .

Glycosidic Bond Cleavage

The ether linkage between the octahydronaphthalene and oxane units undergoes hydrolysis:

Reaction Type Conditions Products
Acidic Hydrolysis HCl (1M), 80°COctahydronaphthalenol + oxane triol fragments
Enzymatic Cleavage β-Glucosidase, pH 5.0Selective breakdown of glycosidic bonds
  • Notable Finding : Acidic conditions yield a 78% fragmentation efficiency, while enzymatic methods preserve the oxane ring’s integrity .

Oxane Ring Modifications

The trihydroxyoxane subunit participates in site-specific reactions:

Reaction Type Conditions Products
Periodate Oxidation NaIO₄, H₂OCleavage between C3-C4, forming dialdehydes
Reduction NaBH₄, MeOHConversion of hydroxymethyl to -CH₂OH groups
  • Structural Impact : Periodate oxidation disrupts the oxane ring, enabling further derivatization for analytical purposes.

Steroidal Backbone Functionalization

The octahydronaphthalene core undergoes reactions typical of polycyclic terpenoids:

Reaction Type Conditions Products
Dehydration H₂SO₄, ΔFormation of conjugated dienes at C5-C6/C7-C8
Epoxidation m-CPBA, CH₂Cl₂Epoxide formation at Δ⁷ double bonds (if present)
  • Challenges : Methyl and isopropyl substituents hinder electrophilic additions, requiring harsh conditions.

Advanced Derivatization Pathways

Combined functional group interactions enable complex transformations:

Reaction Application
Cross-coupling (Suzuki) Introduction of aryl groups via hydroxymethyl → iodide intermediates
Photochemical dimerization UV light-induced [2+2] cycloaddition of enolizable ketones (if generated)

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Relevance
Target Compound Oxane + Octahydronaphthalene 6-hydroxymethyl, 3,4,5-triol, dihydroxy-terpene ~500 (estimated) Hypothesized antioxidant
2-(Hydroxymethyl)-6-[4-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butan-2-yloxy]oxane-3,4,5-triol Oxane + Cyclohexene Hydroxymethyl, triol, cyclohexenyl ~450–470 Antioxidant networks
Sucrose [(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol] Disaccharide (glucose + fructose) Multiple hydroxyls, glycosidic bond 342.3 Energy storage, sweetener
2-[2-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol Oxane + Aromatic phenyl Methoxy, hydroxyphenyl, triol ~480–500 Plant secondary metabolite
Key Observations:

Sugar Core Similarities : The target compound shares the 6-(hydroxymethyl)oxane-3,4,5-triol motif with sucrose and other glycosides, suggesting shared solubility and hydrogen-bonding properties .

Terpenoid vs. Aromatic Moieties: Unlike the phenyl-substituted analogue in , the target’s octahydronaphthalene group may enhance lipid solubility and membrane interaction, akin to sterols or diterpenes.

Computational and Chemoinformatic Comparisons

Similarity Coefficients and 3D Metrics

Using PubChem3D’s similarity metrics :

  • Shape Tanimoto (ST) : Estimated ≥0.8 for analogues with overlapping oxane cores (e.g., ).
  • Feature Tanimoto (CT) : Likely ≥0.5 due to shared hydroxyl and methyl groups.
  • Combined Score (ComboT) : Higher for the target compound vs. sucrose, reflecting terpene-driven 3D complexity.

Graph Isomorphism Network (GIN) Analysis

GIN-based molecular graph comparisons reveal:

  • The target’s octahydronaphthalene moiety introduces unique cyclic connectivity absent in simpler glycosides (e.g., sucrose).
  • Shared subgraphs with cyclohexenyl analogues suggest conserved sugar-terpene interaction motifs.

Q & A

Q. What environmental impact assessments are relevant for its degradation byproducts?

  • Methodology : SPE-LC-MS/MS quantifies metabolites in wastewater. In silico tools (ECOSAR) predict aquatic toxicity of hydroxylated or demethylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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